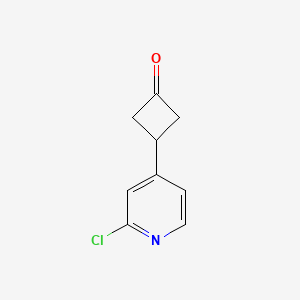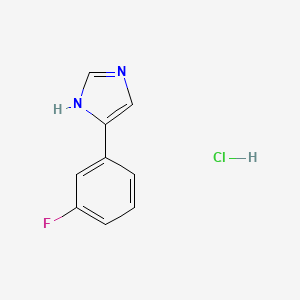![molecular formula C15H24Cl2N2 B13499556 8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride](/img/structure/B13499556.png)
8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Benzyl-3,8-diazabicyclo[431]decane dihydrochloride is a chemical compound known for its unique bicyclic structure This compound is part of the diazabicyclo family, which is characterized by a bicyclic framework containing nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride typically involves the reaction of benzylamine with a suitable bicyclic precursor. One common method includes the reduction of a bicyclic dione with lithium aluminium hydride, followed by hydrogenolysis to yield the target product . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions can modify the nitrogen atoms or other functional groups.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, enhancing the compound’s chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
科学研究应用
8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane dihydrochloride
- 1,7-Diazabicyclo[4.3.1]decane dihydrochloride
Uniqueness
8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride stands out due to its specific bicyclic structure and the presence of the benzyl group.
属性
分子式 |
C15H24Cl2N2 |
|---|---|
分子量 |
303.3 g/mol |
IUPAC 名称 |
8-benzyl-3,8-diazabicyclo[4.3.1]decane;dihydrochloride |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-4-13(5-3-1)10-17-11-14-6-7-16-9-15(8-14)12-17;;/h1-5,14-16H,6-12H2;2*1H |
InChI 键 |
SCVAFEIYGQXIJS-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2CC1CN(C2)CC3=CC=CC=C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



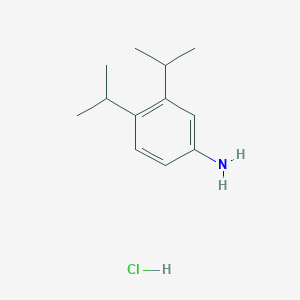
![1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride](/img/structure/B13499491.png)
![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride](/img/structure/B13499496.png)
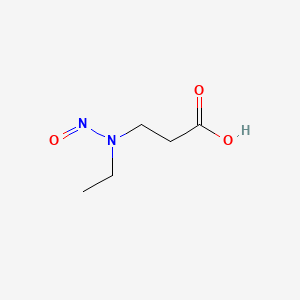
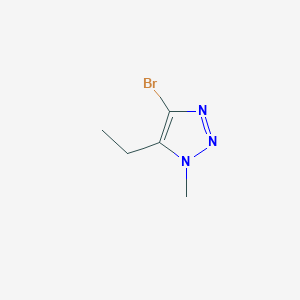
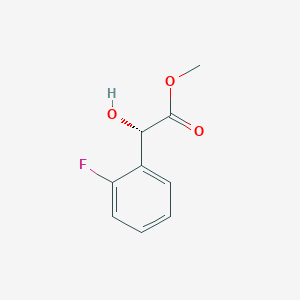
![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13499527.png)
![(Octahydrocyclopenta[c]pyrrol-4-yl)methanol](/img/structure/B13499530.png)
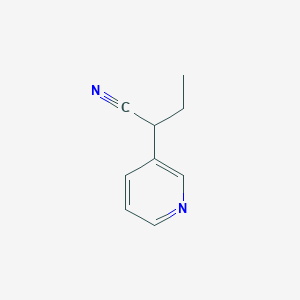
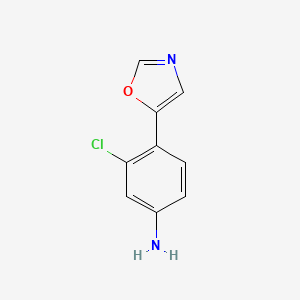
![1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride](/img/structure/B13499550.png)
